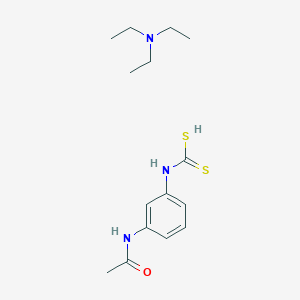Einecs 264-243-6
CAS No.: 63467-76-5
Cat. No.: VC18491954
Molecular Formula: C15H25N3OS2
Molecular Weight: 327.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63467-76-5 |
|---|---|
| Molecular Formula | C15H25N3OS2 |
| Molecular Weight | 327.5 g/mol |
| IUPAC Name | (3-acetamidophenyl)carbamodithioic acid;N,N-diethylethanamine |
| Standard InChI | InChI=1S/C9H10N2OS2.C6H15N/c1-6(12)10-7-3-2-4-8(5-7)11-9(13)14;1-4-7(5-2)6-3/h2-5H,1H3,(H,10,12)(H2,11,13,14);4-6H2,1-3H3 |
| Standard InChI Key | UOCUCTZLFULNNO-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC.CC(=O)NC1=CC(=CC=C1)NC(=S)S |
Introduction
Chemical Identification and Regulatory Context
Understanding EINECS Classification
The EINECS system, established under EU Directive 67/548/EEC, catalogues chemicals commercially available in the European Union between 1971 and 1981. Each entry is assigned a unique seven-digit identifier (e.g., 2XX-XXX-X). The absence of EINECS 264-243-6 in regulatory documents suggests several possibilities:
-
Typographical Error: The identifier may contain a transposed digit (e.g., 264-143-6 or 264-342-6).
-
Withdrawn or Obsolete Entry: The substance might have been delisted due to reclassification under newer regulations like REACH.
-
Proprietary or Niche Use: The compound could be a specialty chemical with limited commercial distribution.
Comparative Analysis of Similar EINECS Entries
While EINECS 264-243-6 remains unverified, structurally related quaternary ammonium compounds (QACs) with adjacent identifiers provide insights:
| EINECS Number | Compound Name | CAS Number | Key Properties |
|---|---|---|---|
| 264-151-6 | Benzyl-C8-18-alkyldimethyl chlorides | 63449-41-2 | Antimicrobial, surfactant |
| 205-352-0 | Myristalkonium chloride | 139-08-2 | Disinfectant, cationic agent |
These analogs highlight the prevalence of QACs in industrial and consumer applications, though their regulatory and toxicological profiles vary significantly .
Physicochemical Properties and Functional Characteristics
Hypothetical Properties Based on Structural analogs
If EINECS 264-243-6 belongs to the QAC family, its properties may align with the following trends observed in benzylalkyl dimethyl ammonium chlorides :
-
Molecular Weight: 300–500 g/mol (depending on alkyl chain length).
-
Solubility: Miscible in water and polar solvents.
-
Surface Activity: Low critical micelle concentration (CMC), enhancing antimicrobial efficacy.
Stability and Reactivity
QACs typically exhibit:
Applications and Industrial Use Cases
Antimicrobial Formulations
QACs are integral to:
-
Disinfectants: Hospital-grade surface sanitizers.
-
Preservatives: Cosmetic and pharmaceutical products.
Limitations and Regulatory Advisories
-
Skin Contact: Avoid direct exposure due to corrosive effects .
-
Environmental Release: Strict containment required to prevent aquatic toxicity .
Analytical Methods and Detection
Chromatographic Techniques
-
HPLC-UV: Quantifies QACs at concentrations ≥0.1 ppm.
-
LC-MS/MS: Confirms structural identity via fragmentation patterns.
Spectroscopic Characterization
-
¹H NMR: Resolves alkyl chain length and benzyl group substitution.
Regulatory Compliance and Risk Mitigation
Disposal and Waste Treatment
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume